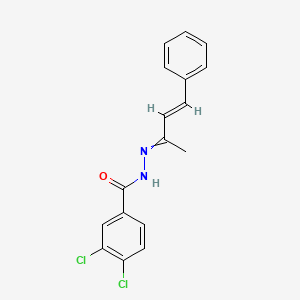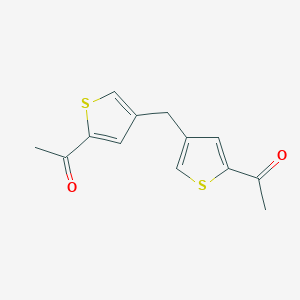
1,1'-(methylenedi-4,2-thienediyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(Methylenedi-4,2-thienediyl)diethanone, also known as MTD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MTD is a member of the thienylketone family and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 1,1'-(methylenedi-4,2-thienediyl)diethanone is not fully understood, but it is believed to act through the inhibition of inflammatory cytokines and the modulation of cellular signaling pathways. This compound has also been shown to induce the expression of antioxidant enzymes, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-(methylenedi-4,2-thienediyl)diethanone in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, this compound is not widely available and can be expensive to synthesize. Additionally, more research is needed to fully understand the potential side effects and limitations of using this compound in therapeutic applications.
Future Directions
There are several potential future directions for research on 1,1'-(methylenedi-4,2-thienediyl)diethanone. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of this compound in humans.
Synthesis Methods
1,1'-(methylenedi-4,2-thienediyl)diethanone can be synthesized through a multistep process involving the reaction of 2-acetylthiophene with ethyl cyanoacetate followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through acid-catalyzed hydrolysis of the intermediate.
Scientific Research Applications
1,1'-(methylenedi-4,2-thienediyl)diethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to exhibit anticancer properties, specifically in the inhibition of cancer cell proliferation and the induction of apoptosis.
properties
IUPAC Name |
1-[4-[(5-acetylthiophen-3-yl)methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-8(14)12-4-10(6-16-12)3-11-5-13(9(2)15)17-7-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQOVQXBGMFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

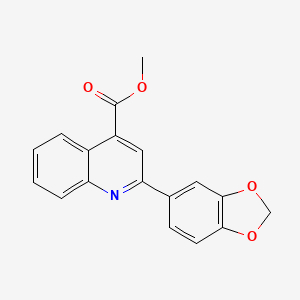
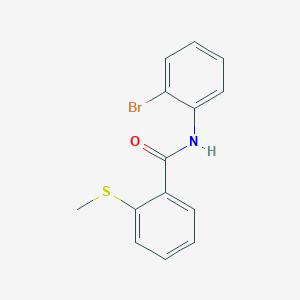
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
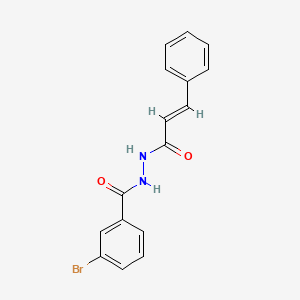
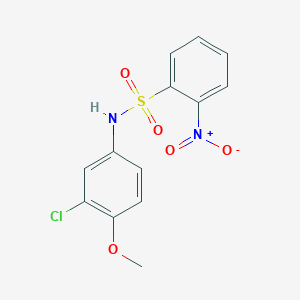
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
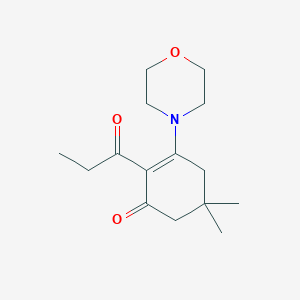
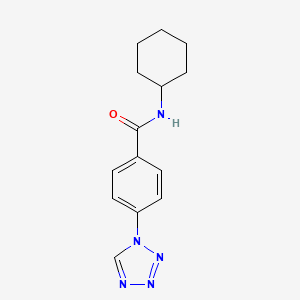
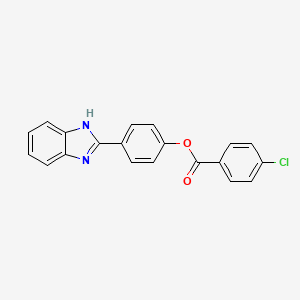
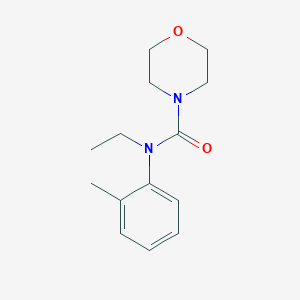
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
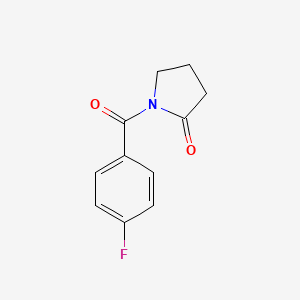
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
